molecular formula C12H19N7O2S B2968917 Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate CAS No. 397266-64-7

Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate

Cat. No.: B2968917
CAS No.: 397266-64-7
M. Wt: 325.39
InChI Key: WQCNOQDPEDOWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of triazolotriazines, which are known for their diverse biological and chemical properties[_{{{CITATION{{{1{2- [ [ [5,7-bis (ethylamino)- [1,2,4]triazolo [4,3-a] [1,3,5]triazin-3 ...](https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:121980)[{{{CITATION{{{_2{2-{5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate typically involves multi-step organic reactions[_{{{CITATION{{{1{2- [ [ [5,7-bis (ethylamino)- [1,2,4]triazolo [4,3-a] [1,3,5]triazin-3 ...](https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:121980). One common approach is the cyclization of appropriate precursors under controlled conditions, often requiring the use of strong bases or acids to facilitate the formation of the triazolotriazine core[{{{CITATION{{{1{2- [ [ [5,7-bis (ethylamino)- [1,2,4]triazolo [4,3-a] [1,3,5]triazin-3 ...](https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:121980)[{{{CITATION{{{_2{2-{5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{2- [ [ [5,7-bis (ethylamino)- [1,2,4]triazolo [4,3-a] [1,3,5]triazin-3 ...](https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:121980)[{{{CITATION{{{_2{2-{5,7-BIS(ETHYLAMINO)[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable tool in organic synthesis.

Biology: In biological research, Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a therapeutic agent in drug development.

Industry: In the industrial sector, this compound could be utilized in the production of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications.

Comparison with Similar Compounds

  • 2-([5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]thio)methyl]-1H-quinazolin-4-one

  • 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Uniqueness: Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate stands out due to its specific structural features and reactivity profile, which make it suitable for a wide range of applications.

Properties

IUPAC Name

ethyl 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N7O2S/c1-4-13-9-15-10(14-5-2)19-11(16-9)17-18-12(19)22-7-8(20)21-6-3/h4-7H2,1-3H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCNOQDPEDOWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.